
BPU17: A Novel Dual Inhibitor of Angiogenesis
and Fibrosis Through Prohibitin Binding

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BPU17

Cat. No.: B15578675 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
BPU17 is a novel benzoylphenylurea derivative that has emerged as a potent dual inhibitor of

angiogenesis and fibrosis.[1] It exerts its biological effects through a unique mechanism of

action involving direct binding to Prohibitin 1 (PHB1), leading to the disruption of the Prohibitin

1-Prohibitin 2 (PHB2) heterodimer and subsequent mild mitochondrial dysfunction. This

cascade ultimately represses the Serum Response Factor (SRF)-dependent transcription, a

key pathway in cell motility, collagen synthesis, and the epithelial-mesenchymal transition

(EMT).[2] Preclinical studies have identified BPU17 as a promising therapeutic candidate for

neovascular age-related macular degeneration (nAMD), a condition characterized by both

choroidal neovascularization and subretinal fibrosis.[1][2] This document provides a

comprehensive overview of the discovery, mechanism of action, and biological evaluation of

BPU17, including generalized experimental protocols relevant to its study.

Discovery and Rationale
BPU17 was identified from a screen of dozens of benzylphenylurea (BPU) derivatives for anti-

myofibroblast activity.[2] The initial rationale stemmed from previous findings that BPU

derivatives could inhibit the function of cancer-associated fibroblasts.[2] Inflammation-induced

choroidal neovascularization followed by the epithelial-mesenchymal transition (EMT) of retinal

pigment epithelial (RPE) cells is a primary cause of neovascular age-related macular

degeneration (nAMD), where RPE-derived myofibroblasts lead to subretinal fibrosis.[2] BPU17
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was found to be the most potent derivative in suppressing myofibroblast activity and was

subsequently shown to inhibit subretinal fibrosis in a mouse model of retinal degeneration.[2]

Synthesis of BPU17
The precise, step-by-step synthesis protocol for BPU17 has not been detailed in the currently

available scientific literature. Benzoylphenylurea derivatives are typically synthesized through

established organic chemistry reactions. A general, hypothetical synthesis workflow is

presented below.

Starting Materials

Synthetic Steps

Final Product

Substituted Aniline

Urea Formation

Substituted Phenyl Isocyanate Substituted Tetrahydroisoquinoline

Functionalization

2-Chloro-N-(4-fluorophenyl)acetamide

Coupling Reaction

Intermediate 1

Intermediate 2

BPU17
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General synthetic workflow for a benzoylphenylurea derivative.

Mechanism of Action
BPU17's mechanism of action is multifaceted, initiating with its binding to Prohibitin 1 (PHB1).

This interaction disrupts the formation of the PHB1-PHB2 complex, which is crucial for

mitochondrial integrity and function. The resulting mild mitochondrial dysfunction triggers a

downstream signaling cascade that leads to the repression of SRF/CArG box-dependent

transcription. This is achieved by inhibiting the expression of SRF cofactors, including

Myocardin-Related Transcription Factors (MRTF-A and -B) and Cysteine and glycine-rich

protein 2 (CRP2).[1][2] The inhibition of this transcriptional pathway is the basis for BPU17's

anti-fibrotic and anti-angiogenic effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.jstage.jst.go.jp/article/csf/48/1/48_23004/_html/-char/en
https://www.molbiolcell.org/doi/10.1091/mbc.e04-09-0807
https://www.benchchem.com/product/b15578675#investigating-the-discovery-and-synthesis-of-bpu17
https://www.benchchem.com/product/b15578675#investigating-the-discovery-and-synthesis-of-bpu17
https://www.benchchem.com/product/b15578675#investigating-the-discovery-and-synthesis-of-bpu17
https://www.benchchem.com/product/b15578675#investigating-the-discovery-and-synthesis-of-bpu17
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15578675?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

